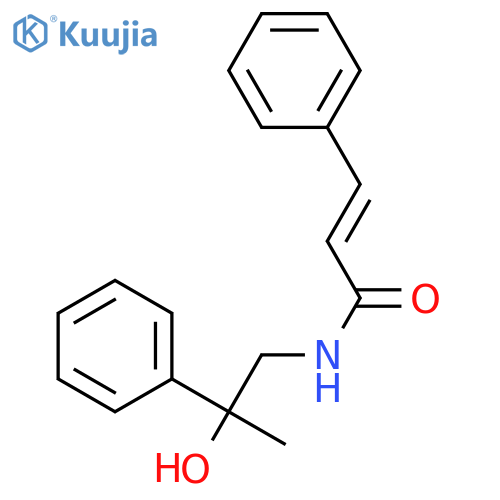

Cas no 1351664-33-9 ((2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide)

1351664-33-9 structure

商品名:(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide

- (E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide

- AKOS024537956

- 1351664-33-9

- F6200-1534

- VU0536372-1

- N-(2-hydroxy-2-phenylpropyl)cinnamamide

-

- インチ: 1S/C18H19NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-13,21H,14H2,1H3,(H,19,20)/b13-12+

- InChIKey: VLLZPCJBWNOAEX-OUKQBFOZSA-N

- ほほえんだ: C(NCC(O)(C1=CC=CC=C1)C)(=O)/C=C/C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 281.141578849g/mol

- どういたいしつりょう: 281.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6200-1534-2mg |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-5mg |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-2μmol |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-10mg |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-3mg |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-5μmol |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-10μmol |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-40mg |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-15mg |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6200-1534-4mg |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

1351664-33-9 | 4mg |

$66.0 | 2023-09-09 |

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

5. Water

1351664-33-9 ((2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬